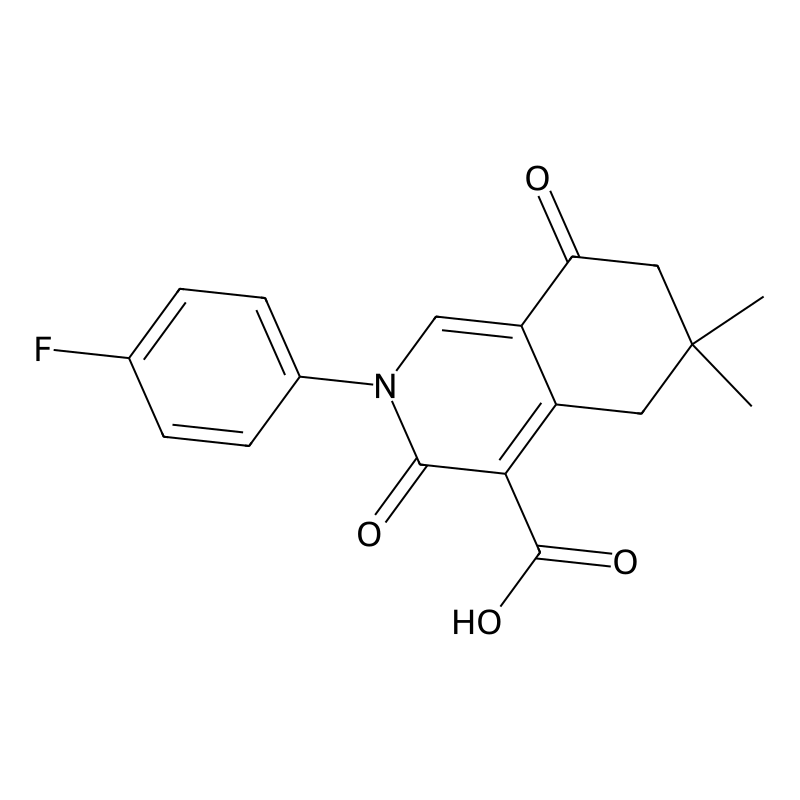

2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a hexahydroisoquinoline backbone. This compound has the molecular formula and a molecular weight of approximately 329.33 g/mol . The presence of the fluorine atom in the para position of the phenyl ring enhances its chemical properties and potential biological activities.

- Esterification: Reacting with alcohols to form esters.

- Reduction: The diketone moiety can be reduced to form alcohols or other functional groups.

- Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions under appropriate conditions.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.

Research into the biological activity of 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid suggests potential pharmacological properties. Compounds with similar structures often exhibit:

- Antitumor Activity: Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties: Some derivatives show efficacy against various bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although specific studies are needed to confirm this.

Further investigation is necessary to elucidate the precise mechanisms of action and therapeutic potential.

The synthesis of 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid typically involves multi-step organic synthesis techniques. Common approaches include:

- Formation of the Isoquinoline Core: Starting from appropriate precursors such as phenylacetaldehyde and dimethyl malonate.

- Introduction of the Fluorophenyl Group: Utilizing electrophilic aromatic substitution to introduce the fluorine substituent.

- Diketone Formation: Employing oxidation methods to convert suitable intermediates into diketones.

These methods require careful control of reaction conditions to achieve high yields and purity.

The unique structure of this compound opens avenues for various applications:

- Pharmaceutical Development: Potential use as a lead compound in drug discovery targeting cancer or infectious diseases.

- Chemical Research: Utilized in studies investigating structure-activity relationships in medicinal chemistry.

- Material Science: Possible applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding:

- Mechanism of Action: How the compound interacts at a molecular level with biological systems.

- Synergistic Effects: Potential combinations with other therapeutic agents that could enhance efficacy or reduce side effects.

Similar Compounds: Comparison

Similar compounds include:

- 6-Methylisoquinoline-4-carboxylic acid

- Lacks fluorine; simpler structure.

- Exhibits different biological activities.

- 3-Hydroxyisoquinoline

- Contains a hydroxyl group instead of a carboxylic acid.

- Different reactivity and potential applications.

- 2-(4-Chlorophenyl)-6,6-dimethyl-3,8-dioxohexahydroisoquinoline

- Chlorine instead of fluorine; similar in structure but may differ in biological activity.

Comparison TableCompound Name Unique Features Biological Activity 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxohexahydroisoquinoline Fluorine substitution Potential anti-tumor 6-Methylisoquinoline-4-carboxylic acid Simpler structure Varies 3-Hydroxyisoquinoline Hydroxyl group Varies 2-(4-Chlorophenyl)-6,6-dimethyl-3,8-dioxohexahydroisoquinoline Chlorine substitution Varies

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxohexahydroisoquinoline | Fluorine substitution | Potential anti-tumor |

| 6-Methylisoquinoline-4-carboxylic acid | Simpler structure | Varies |

| 3-Hydroxyisoquinoline | Hydroxyl group | Varies |

| 2-(4-Chlorophenyl)-6,6-dimethyl-3,8-dioxohexahydroisoquinoline | Chlorine substitution | Varies |

This compound's distinct features and potential applications make it an interesting subject for further research in both pharmaceutical and chemical sciences.